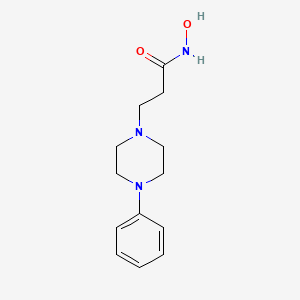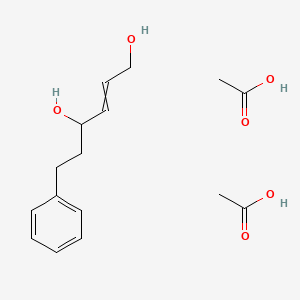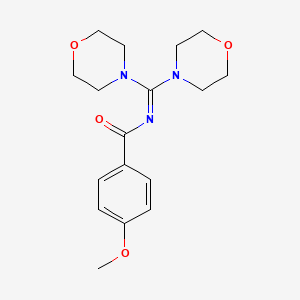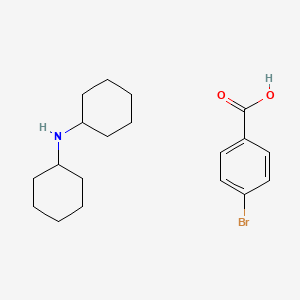
N-Hydroxy-3-(4-phenylpiperazin-1-YL)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide is a chemical compound that belongs to the class of hydroxamic acids This compound is characterized by the presence of a hydroxyl group (-OH) attached to the nitrogen atom of a piperazine ring, which is further connected to a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the preparation of 4-phenylpiperazine through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Amidation: The final step involves the formation of the propanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an antiplasmodial agent. It has shown activity against Plasmodium falciparum, the parasite responsible for malaria.
Antimycobacterial Activity: Derivatives of this compound have been tested for their activity against Mycobacterium kansasii and Mycobacterium avium, showing promising results.
Neuropharmacology: The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
作用機序
The mechanism of action of N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine.
Receptor Binding: It can also interact with receptors such as serotonin receptors, influencing neurotransmitter activity and potentially exhibiting antipsychotic effects.
類似化合物との比較
N-Hydroxy-3-(4-phenylpiperazin-1-yl)propanamide can be compared with other similar compounds:
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound has shown anticonvulsant activity and is structurally similar due to the presence of the piperazine ring.
Fluorinated Piperazine Derivatives: These compounds have been studied for their antiplasmodial activity and share the piperazine core structure.
List of Similar Compounds
- N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide
- Fluorinated Piperazine Derivatives
- Arylpiperazine Methanethione Derivatives
特性
CAS番号 |
692250-63-8 |
|---|---|
分子式 |
C13H19N3O2 |
分子量 |
249.31 g/mol |
IUPAC名 |
N-hydroxy-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C13H19N3O2/c17-13(14-18)6-7-15-8-10-16(11-9-15)12-4-2-1-3-5-12/h1-5,18H,6-11H2,(H,14,17) |
InChIキー |
HTOUVEWETPGGLS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC(=O)NO)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate](/img/structure/B12526069.png)
![1H-Pyrrolo[2,3-b]pyridine, 2-iodo-5-methyl-3-(5-pyrimidinyl)-](/img/structure/B12526070.png)

![({3-[2-(Furan-3-yl)ethyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12526092.png)
![1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12526096.png)

![2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide](/img/structure/B12526103.png)
![1H-Imidazo[4,5-F]benzotetrazine](/img/structure/B12526109.png)
![N,N-Dimethyl-4-[2-(pentafluorophenyl)ethenyl]aniline](/img/structure/B12526114.png)
![N~1~-(2-Aminoethyl)-N~1~-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B12526124.png)
![1,2,3-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B12526130.png)


![2-Naphthalenecarboxamide, 6-cyano-N-[3-(cyclopentylmethyl)phenyl]-](/img/structure/B12526152.png)
